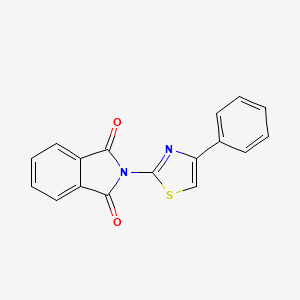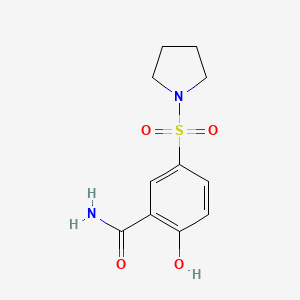
2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.3 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is 1S/C11H14N2O4S/c12-11(15)9-7-8(3-4-10(9)14)18(16,17)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2,(H2,12,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide is a solid substance that should be stored at room temperature . The predicted melting point is 204.39°C, and the predicted boiling point is approximately 472.1°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.63 .科学的研究の応用
Photosensitive Materials
A study by Ebara, Shibasaki, and Ueda (2003) outlines a new synthetic method for poly(benzoxazole) (PBO) precursor, poly(o-hydroxyamide), from bis(o-aminophenol) and diphenyl isophthalate. This research is significant for the development of photosensitive materials, indicating the potential of related compounds in the creation of high-performance polymers with specific light-sensitive properties (Ebara, Shibasaki, & Ueda, 2003).
Synthetic Routes to Piperidines and Pyrrolizidines
Back and Nakajima (2000) explored a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines. This research highlights innovative approaches in synthetic organic chemistry, potentially opening new avenues for the synthesis of complex structures, including those related to 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide (Back & Nakajima, 2000).
Synthesis of Optically Pure Compounds
Ruano, Alemán, and Cid (2006) developed a method for preparing optically pure 2-(l-hydroxybenzyl)piperidine and pyrrolidine, demonstrating the importance of stereochemical control in the synthesis of bioactive molecules. This research could be relevant for the synthesis of enantiomerically pure versions of 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide, enhancing its potential pharmaceutical applications (Ruano, Alemán, & Cid, 2006).
Self-Assembling Amphiphiles
Zhu, Tartsch, Beginn, and Möller (2004) synthesized wedge-shaped molecules with a sulfonate group at the tip, illustrating the use of sulfonate-containing compounds in creating self-assembling materials. This research provides insight into how 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide might be utilized in the development of novel materials with specific self-assembly properties (Zhu, Tartsch, Beginn, & Möller, 2004).
Antifolates as Antitumor Agents
Gangjee, Zeng, Talreja, McGuire, Kisliuk, and Queener (2007) synthesized classical and nonclassical antifolates as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Although not directly related to 2-Hydroxy-5-(pyrrolidine-1-sulfonyl)benzamide, this research underscores the broader context of sulfonamide derivatives in medicinal chemistry, particularly their role in cancer therapy (Gangjee et al., 2007).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Other hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
将来の方向性
作用機序
The pyrrolidine ring in the compound is a common structural motif in many natural products and drugs, and it can influence the compound’s bioavailability and pharmacokinetics. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
特性
IUPAC Name |
2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c12-11(15)9-7-8(3-4-10(9)14)18(16,17)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBKNNLAVRDQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(Dimethylamino)-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]but-2-enamide](/img/structure/B2957333.png)
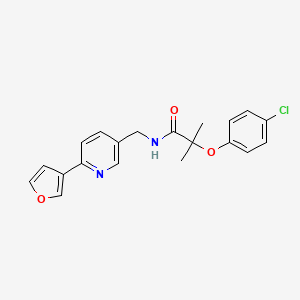
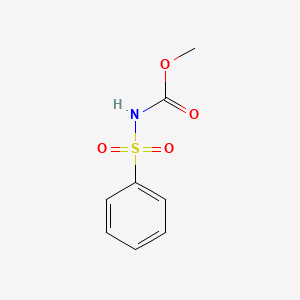
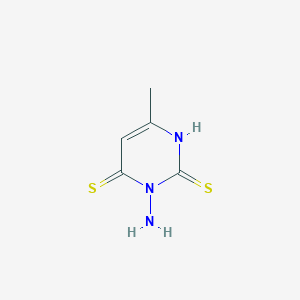
![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2957337.png)

![(Z)-3-[[4-(4-Butan-2-ylphenyl)-1,3-thiazol-2-yl]amino]-2-cyanobut-2-enamide](/img/structure/B2957340.png)
![4-(3,4-Dimethylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)
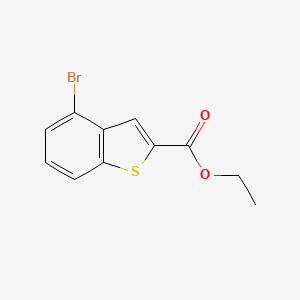
![1-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2957347.png)
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2957349.png)
